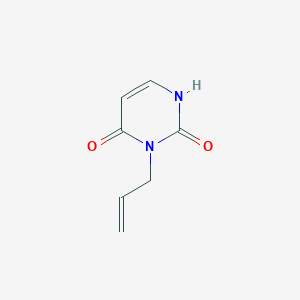

3-Allylpyrimidine-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

CAS-Nummer |

16317-78-5 |

|---|---|

Molekularformel |

C7H8N2O2 |

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

3-prop-2-enyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8N2O2/c1-2-5-9-6(10)3-4-8-7(9)11/h2-4H,1,5H2,(H,8,11) |

InChI-Schlüssel |

MPDZVLBGFMKPBD-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=O)C=CNC1=O |

Kanonische SMILES |

C=CCN1C(=O)C=CNC1=O |

Synonyme |

3-ALLYLPYRIMIDINE-2,4(1H,3H)-DIONE |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Chemical Properties

| Compound Name | Substituent(s) | Key Properties | Evidence Reference |

|---|---|---|---|

| 3-Allylpyrimidine-2,4(1H,3H)-dione | Allyl (-CH₂-CH=CH₂) at 3-position | Predicted higher lipophilicity; potential for polymerization or Michael addition due to allyl double bond | — |

| 3-(3-Hydroxypropyl)-dihydropyrimidine | Hydroxypropyl (-CH₂-CH₂-CH₂OH) | Enhanced solubility; improved hydrogen bonding capacity | |

| 6-Chloropyrido[3,4-d]pyrimidine-2,4-dione | Chlorine at 6-position | Increased electrophilicity; altered reactivity in cross-coupling reactions | |

| 6-Thioxodihydropyrimidine-2,4-dione | Thio (-S) at 6-position | Higher nucleophilicity; distinct redox behavior compared to oxo analogs |

Key Observations :

- The allyl group likely increases lipophilicity compared to hydroxylated derivatives (e.g., 3-(3-Hydroxypropyl)-dihydropyrimidine), which may reduce aqueous solubility but enhance membrane permeability .

Key Observations :

- Compared to fused-ring systems (e.g., quinazolines), non-fused pyrimidines like 3-Allylpyrimidine may exhibit broader but less specific biological activity .

Key Observations :

- The allyl substituent offers unique opportunities for post-synthetic modifications, such as ring-closing metathesis or photoinduced reactions, which are less feasible in saturated alkyl or amino-substituted derivatives .

Vorbereitungsmethoden

Reaction Design and Mechanism

A four-component Pd-catalyzed carbonylation strategy, adapted from the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, offers a viable route for introducing allyl groups. The reaction involves:

-

α-Chloroketone activation : 2-Chloro-1-phenylethan-1-one undergoes Pd-mediated carbonylation to form a β-ketoacylpalladium intermediate.

-

Urea formation : Allyl isocyanate reacts with a primary amine (e.g., p-toluidine) to generate a non-symmetrical urea.

-

Acylation and cyclization : Chemoselective acylation of the urea intermediate followed by intramolecular cyclization yields the pyrimidine dione core.

Optimization and Yield

Key parameters include Pd(OAc)₂ (4 mol%), PPh₃ as a ligand, and CO pressure (27 atm) in tetrahydrofuran (THF) at 110°C. Under these conditions, analogous reactions achieve yields of 73%. Substituting cyclohexyl isocyanate with allyl isocyanate may require adjusted stoichiometry to mitigate steric effects.

Table 1: Pd-Catalyzed Multicomponent Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (4 mol%) | |

| Ligand | PPh₃ (0.32 mmol) | |

| Solvent | THF | |

| Temperature | 110°C | |

| CO Pressure | 27 atm | |

| Typical Yield (Analog) | 73% |

Alkylation of Pyrimidine Dione Precursors

Direct N-Allylation Strategy

Alkylation of pyrimidine-2,4(1H,3H)-dione with allyl halides (e.g., allyl bromide) under basic conditions provides a straightforward route. The reaction proceeds via deprotonation of the N3 position using NaOH or K₂CO₃, followed by nucleophilic substitution.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve allyl halide solubility. A study using N-phenylmaleimide and anthrone in toluene with DABCO achieved 91% yield for analogous alkylations, suggesting similar efficiency for 3-allylpyrimidine-2,4-dione.

Table 2: Alkylation Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Base | NaOH (2.0 mmol) | |

| Solvent | Toluene or DMF | |

| Catalyst | DABCO | |

| Temperature | 20–60°C | |

| Yield (Analog) | 91% |

Michael Addition-Cyclization Approach

Maleimide-Based Synthesis

Maleimide derivatives serve as precursors for constructing the pyrimidine dione ring. Allylamine undergoes Michael addition to maleimide in the presence of organocatalysts like thiourea derivatives, followed by acid-catalyzed cyclization. For example, (1R,2R)-diaminocyclohexane catalysts in dichloroethane at -10°C afforded high enantioselectivity in related systems.

Enantioselective Considerations

Chiral catalysts such as (R,R)-V thiourea derivatives enable asymmetric synthesis, critical for pharmaceutical applications. Reaction times of 14–24 hours in toluene or dichloromethane yield 40–91% enantiomeric products.

Urea Cyclization Method

Urea Intermediate Formation

Reacting allyl isocyanate with 2-aminothiophene-3-carboxylates generates urea intermediates, which cyclize under basic conditions (e.g., NaOH/EtOH). This method, originally developed for thienopyrimidines, is adaptable to pyrimidine diones by substituting thiophene precursors with pyrimidine analogs.

Cyclization Conditions

Cyclization in refluxing ethanol with KOH achieves >80% yields for thieno[2,3-d]pyrimidine-2,4-diones, suggesting comparable efficiency for the target compound.

Table 3: Urea Cyclization Parameters

Comparative Analysis and Optimization Strategies

Yield and Scalability

The Pd-catalyzed method offers high atom economy but requires specialized equipment for CO handling. Alkylation is simpler but may necessitate rigorous purification. The urea cyclization route balances yield and practicality, though substrate availability can limit applicability.

Regioselectivity Challenges

Competing O-allylation is minimized using bulky bases (e.g., KOtBu) or low temperatures. Catalytic asymmetric methods remain underdeveloped, representing a key area for future research.

Q & A

Q. What are the standard synthetic routes for 3-Allylpyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

The synthesis typically involves alkylation of pyrimidine-2,4-dione precursors with allyl halides or via multi-step condensation. For example, alkylation reactions using potassium carbonate (K₂CO₃) in DMF at controlled temperatures (60–80°C) are common, as seen in the preparation of thieno[2,3-d]pyrimidine derivatives . Solvent choice (e.g., acetic acid for cyclization) and stoichiometric ratios are critical to minimize by-products. Purification often employs recrystallization or column chromatography (C18 columns, 25-min cycles) .

Q. Which analytical techniques are most reliable for confirming the structure of 3-Allylpyrimidine-2,4(1H,3H)-dione derivatives?

- 1H/13C NMR : Essential for verifying substituent positions and allyl group integration. For example, allyl protons appear as distinct multiplets at δ 4.5–5.5 ppm .

- HRMS (ESI−) : Validates molecular weight and fragmentation patterns, with deviations <2 ppm confirming purity .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for 6-(trifluoromethyl) derivatives .

Q. What are the key physicochemical properties influencing solubility and reactivity?

Substituents like trifluoromethyl groups enhance lipophilicity but reduce aqueous solubility. Hydrogen-bonding motifs (e.g., N–H⋯O interactions in crystal structures) affect aggregation and melting points . Polar protic solvents (ethanol, water) are preferred for recrystallization due to moderate solubility .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically evaluated in 3-Allylpyrimidine-2,4(1H,3H)-dione derivatives?

- Pharmacophore modeling : Use computational tools (e.g., molecular docking) to predict interactions with targets like HIV reverse transcriptase .

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing (e.g., –CF₃, –Cl) or donating (–OCH₃) groups at the 6-position. For example, 4’-methoxy biphenyl substituents improve anti-HIV activity (IC₅₀ <1 µM) .

- Enzymatic assays : Test inhibition kinetics (e.g., Ki values) against targets like lumazine synthase, where nitro-styryl derivatives show Ki = 3.7 µM .

Q. What strategies resolve contradictory NMR data in alkylation products, such as unexpected regioselectivity?

- Variable temperature NMR : Differentiates dynamic rotational isomers in allyl or benzyl-substituted derivatives .

- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of protons, particularly for thiazole or thieno-fused systems .

- Isolation of intermediates : Trapping transient species (e.g., α-bromoacetyl intermediates) clarifies reaction pathways .

Q. How can computational methods improve the design of 3-Allylpyrimidine-2,4(1H,3H)-dione-based inhibitors?

- DFT calculations : Predict electronic effects of substituents (e.g., –CF₃ lowers LUMO energy, enhancing electrophilicity) .

- Molecular dynamics simulations : Model binding stability in DNA duplexes, as shown for Janus-type nucleobases mimicking T/A base pairing .

- ADMET profiling : Forecast pharmacokinetic properties (e.g., logP, metabolic stability) using QSAR models .

Q. What experimental approaches validate hydrogen-bonding networks in crystalline derivatives?

- Single-crystal XRD : Resolves intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds in 6-(trifluoromethyl) derivatives) .

- IR spectroscopy : Confirms carbonyl stretching frequencies (1680–1630 cm⁻¹) and hydrogen-bond strength .

Methodological Considerations

- Contradiction management : Conflicting yield data (e.g., 40–87% in alkylations ) may arise from solvent purity or catalyst aging. Replicate reactions under inert atmospheres (N₂/Ar) to ensure reproducibility.

- By-product analysis : Use LC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.